- Metal-free catalytic C-H bond activation and borylation of heteroarenes, Science (Washington, 2015, 349(6247), 513-516

Cas no 850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

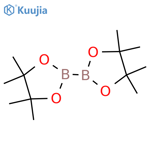

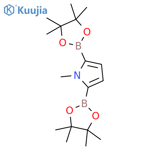

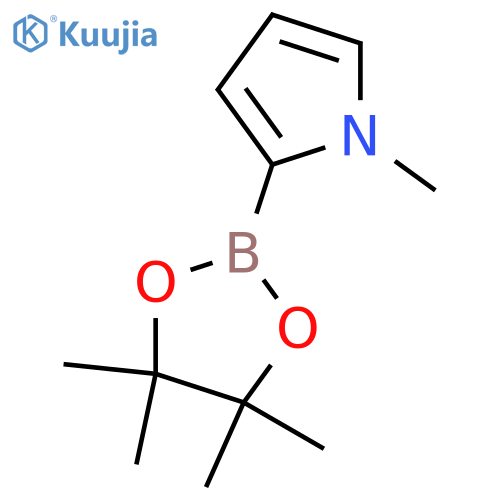

850567-47-4 structure

Nombre del producto:1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Número CAS:850567-47-4

MF:C11H18BNO2

Megavatios:207.077123165131

MDL:MFCD06659917

CID:720652

PubChem ID:44118773

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Propiedades químicas y físicas

Nombre e identificación

-

- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 1-Methylpyrrole-2-boronic acid pinacol ester

- 1H-Pyrrole,1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester

- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole

- 1-Methyl-2-pyrroleboronic acid pinacol ester

- N-Methylpyrrole-2-boronic acid, pinacol ester

- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)

- 1-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 2-(1-Methylpyrrol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- PS-9730

- 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester

- 1H-PYRROLE, 1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

- EN300-212511

- DTXSID90656979

- 1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole

- AKOS016003834

- SCHEMBL30717

- SY031069

- 850567-47-4

- MFCD06659917

- CS-0006834

- AB26630

- BBL103742

- STL557552

- N-Methylpyrrole-2-boronic acid,pinacol ester

- AT15983

-

- MDL: MFCD06659917

- Renchi: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3

- Clave inchi: OEQQEXKRORJZPR-UHFFFAOYSA-N

- Sonrisas: O1C(C)(C)C(C)(C)OB1C1N(C)C=CC=1

Atributos calculados

- Calidad precisa: 207.14300

- Masa isotópica única: 207.143

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 1

- Complejidad: 239

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 23.4A^2

Propiedades experimentales

- Denso: 0.99

- Punto de fusión: 44-49 °C

- Punto de ebullición: 296.9 ℃ at 760 mmHg

- Punto de inflamación: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >

- índice de refracción: 1.487

- PSA: 23.39000

- Logp: 1.32430

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Información de Seguridad

- Instrucciones de peligro: Harmful/Store under -20C

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

- Condiciones de almacenamiento:−20°C

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB200802-25 g |

N-Methylpyrrole-2-boronic acid, pinacol ester; . |

850567-47-4 | 25g |

€994.00 | 2023-06-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076840-10g |

1-Methylpyrrole-2-boronic acid pinacol ester |

850567-47-4 | 98% | 10g |

¥1886.00 | 2024-07-28 | |

| Enamine | EN300-212511-0.25g |

1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 0.25g |

$65.0 | 2023-09-16 | ||

| Enamine | EN300-212511-10.0g |

1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 10.0g |

$793.0 | 2023-07-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-258792-1g |

1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester, |

850567-47-4 | 1g |

¥436.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1194868-5g |

1-Methylpyrrole-2-boronic Acid Pinacol Ester |

850567-47-4 | 97% | 5g |

$220 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-50mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 50mg |

65.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-200mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 200mg |

151.0CNY | 2021-08-04 | |

| Alichem | A109004981-10g |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 97% | 10g |

$224.70 | 2023-08-31 | |

| Ambeed | A565018-100mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 100mg |

$10.0 | 2024-04-17 |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](tetrahydrofuran… Solvents: Octane ; 24 h, 80 °C

Referencia

Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts

,

ACS Catalysis,

2018,

8(6),

5017-5022

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

Referencia

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 40 °C

1.2 12 h, 40 °C

Referencia

Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides

,

Angewandte Chemie,

2022,

61(27),

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C

Referencia

Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand

,

Chemistry - An Asian Journal,

2019,

14(12),

2097-2101

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C

Referencia

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 7

Condiciones de reacción

1.1 Solvents: Toluene ; 5 h, rt → 80 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referencia

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C

Referencia

- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation, Journal of the American Chemical Society, 2017, 139(41), 14714-14723

Synthetic Routes 9

Condiciones de reacción

1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C

Referencia

- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referencia

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

Referencia

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… Solvents: Methylcyclohexane ; 16 h, 80 °C

Referencia

Nickel-Catalyzed C(sp2)-H Borylation of Arenes

,

Organometallics,

2019,

38(17),

3286-3293

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) ; 5 min, rt

1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt

1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt

1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt

Referencia

Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane

,

Beilstein Journal of Organic Chemistry,

2016,

12,

654-661

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Toluene ; 2 h, -80 °C; 1 h, -80 °C → rt; overnight, rt

1.2 Reagents: Bromotrimethylsilane ; 4 h, rt

2.1 Solvents: Toluene ; 5 h, rt → 80 °C

3.1 Solvents: Chloroform-d ; 30 min, 20 °C

1.2 Reagents: Bromotrimethylsilane ; 4 h, rt

2.1 Solvents: Toluene ; 5 h, rt → 80 °C

3.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referencia

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 15

Condiciones de reacción

1.1 Catalysts: (T-4)-Bis[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene]bis(2-methyl-… ; 5 min, rt

1.2 48 h, 80 °C

1.2 48 h, 80 °C

Referencia

Cobalt-Catalyzed C-H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzylic C-H Bonds

,

Organometallics,

2018,

37(10),

1567-1574

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C

Referencia

C-H borylation by platinum catalysis

,

Bulletin of the Chemical Society of Japan,

2017,

90(3),

332-342

Synthetic Routes 17

Condiciones de reacción

1.1 Catalysts: Sodium tert-butoxide , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: 1-Methylpyrrole ; 20 h, 80 °C

Referencia

Nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage

,

Chemical Communications (Cambridge,

2015,

51(30),

6508-6511

Synthetic Routes 18

Condiciones de reacción

1.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referencia

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 19

Condiciones de reacción

1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C

Referencia

C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes

,

Journal of the American Chemical Society,

2015,

137(38),

12211-12214

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials

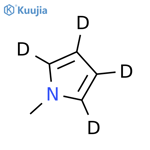

- N-Methylpyrrole-d4 (ring-d4)

- 2,3-Dimethylbutane-2,3-diol

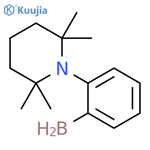

- Piperidine, 1-(2-borylphenyl)-2,2,6,6-tetramethyl-

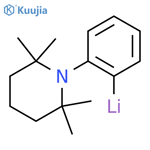

- Lithium, [2-(2,2,6,6-tetramethyl-1-piperidinyl)phenyl]-

- Bis(pinacolato)diborane

- N-Methylpyrrole

- Pinacolborane

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Literatura relevante

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

3. Back matter

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) Productos relacionados

- 2137641-17-7(2-Cyclobutyl-5-cyclohexylfuran-3-carbaldehyde)

- 2172320-77-1(4-{bicyclo2.2.1heptan-2-yl}-1-(tert-butoxy)carbonylpyrrolidine-3-carboxylic acid)

- 2757955-83-0(Tert-butyl 4-({[(tert-butoxy)carbonyl](methyl)amino}methyl)-4-hydroxypiperidine-1-carboxylate)

- 896678-73-2(2,4-dimethyl-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)

- 941975-18-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylbutanamide)

- 955976-93-9(4-(Chloromethyl)-2-3-Methyl-5-(Trifluoromethyl)-1h-Pyrazol-1-Yl-1,3-Thiazole)

- 89629-87-8(2-bromophenyl chloroformate)

- 1007349-08-7(2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid)

- 119930-77-7(O-(o-Tolyl)hydroxylamine Hydrochloride)

- 922480-98-6(1-(4-chlorobenzenesulfonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylpiperidine-4-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:850567-47-4)1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Pureza:99%

Cantidad:5g

Precio ($):154.0